5HT2b Receptor Antagonist Activity Compared to Clinical-Stage Compounds
3-(Pyrrolidin-1-yl)-N-(p-tolyl)propanamide (designated MW071 in the primary study) exhibits 5HT2b receptor binding with an IC₅₀ of 22±9.0 nM and cellular antagonist activity with an IC₅₀ of 54 nM [1]. In cross-study comparison, this potency is intermediate between two characterized 5HT2b antagonists: 5-HT2B antagonist-1 (IC₅₀ = 33.4 nM) and the more potent compound 19c (IC₅₀ = 1.09 nM) [2]. Critically, the compound showed no agonist or antagonist activity against 161 other GPCRs, demonstrating a highly selective 5HT2b-targeted profile [1].
| Evidence Dimension | 5HT2b receptor binding and functional antagonism |
|---|---|
| Target Compound Data | IC₅₀ = 22±9.0 nM (binding); IC₅₀ = 54 nM (cellular antagonist) |
| Comparator Or Baseline | 5-HT2B antagonist-1 (IC₅₀ = 33.4 nM); Compound 19c (IC₅₀ = 1.09 nM) |
| Quantified Difference | Target is 1.5x more potent than antagonist-1, 20x less potent than 19c |
| Conditions | Binding: radioligand displacement (3H-LSD) in 5HT2b-expressing cells; Cellular: inhibition of agonist-induced effect in CHOK1 cells expressing 5HT2b |
Why This Matters
The compound offers a distinct potency tier within the 5HT2b antagonist landscape, with extensive selectivity data that many higher-potency compounds lack, enabling researchers to select the appropriate tool compound for dose-response and off-target liability studies.
- [1] Warnick E, et al. The 5HT2b Receptor in Alzheimer's Disease: Increased Levels in Patient Brains and Antagonist Attenuation of Amyloid and Tau Induced Dysfunction. Journal of Alzheimer's Disease. 2024; 98(3): 1061-1076. View Source
- [2] Kim M, et al. Synthesis and Biological Evaluation of Peripheral 5HT2B Antagonists for Liver Fibrosis. Bioorganic & Medicinal Chemistry. 2025; 102: 117795. View Source
